2-(2-Methoxy-5-methylphenyl)-2-propanol
CAS No.:
Cat. No.: VC13412051
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O2 |
|---|---|
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 2-(2-methoxy-5-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C11H16O2/c1-8-5-6-10(13-4)9(7-8)11(2,3)12/h5-7,12H,1-4H3 |
| Standard InChI Key | MIEUCYWYBMEPQV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)C(C)(C)O |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(C)(C)O |
Introduction
2-(2-Methoxy-5-methylphenyl)-2-propanol is a chemical compound with the molecular formula C11H16O2. It consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms, totaling 29 atoms in its molecular structure . This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.
Synthesis and Preparation
While specific synthesis methods for 2-(2-Methoxy-5-methylphenyl)-2-propanol are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving phenols and alcohols. For instance, Grignard reactions or Friedel-Crafts alkylation could be potential routes for synthesizing such compounds.
Applications and Potential Uses
Although specific applications of 2-(2-Methoxy-5-methylphenyl)-2-propanol are not well-documented, compounds with similar structures are used in various fields:
-
Pharmaceuticals: Phenolic compounds are known for their antioxidant properties and can serve as precursors for synthesizing more complex molecules with potential biological activities.
-
Chemical Intermediates: They can be used as intermediates in the synthesis of dyes, fragrances, and other organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume